molecular formula C24H21N3O4 B7694020 N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide

Cat. No. B7694020
M. Wt: 415.4 g/mol
InChI Key: ATDNABXOUDJHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamide derivatives and is commonly referred to as MPOB.

Mechanism of Action

The exact mechanism of action of MPOB is not fully understood. However, it has been suggested that MPOB exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that MPOB inhibits the growth and proliferation of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
MPOB has been shown to exhibit a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. MPOB has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPOB is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of MPOB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of MPOB. One area of research could focus on the development of new formulations of MPOB that improve its solubility in aqueous solutions. Another area of research could focus on the identification of the exact mechanism of action of MPOB and the development of new drugs that target this mechanism. Additionally, further studies could be conducted to investigate the potential applications of MPOB in other fields, such as the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of MPOB involves the reaction of 2-hydroxy-N-(2-methoxyphenyl)benzamide with p-tolyl isocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-chloromethyl-1,2,4-oxadiazole in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MPOB has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and liver cancer cells. MPOB has also been shown to possess anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-11-13-17(14-12-16)23-26-22(31-27-23)15-30-20-9-5-3-7-18(20)24(28)25-19-8-4-6-10-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDNABXOUDJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

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